Cetirizine (D8 dihydrochloride)

Description

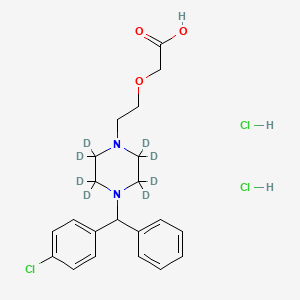

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FLZNRFFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cetirizine D8 dihydrochloride mechanism of action

Technical Whitepaper: Cetirizine D8 Dihydrochloride Mechanistic Principles in Bioanalysis and Pharmacodynamics

Executive Summary

Cetirizine D8 Dihydrochloride (C₂₁H₁₉D₈Cl₃N₂O₃) is the stable octadeuterated isotopologue of the second-generation antihistamine cetirizine. While the parent compound is a cornerstone therapeutic for allergic rhinitis and chronic urticaria, the D8 variant serves a critical, non-therapeutic role as an Internal Standard (IS) in high-precision bioanalysis.

This guide analyzes the compound through two distinct mechanistic lenses:

-

The Pharmacological Mechanism: The H1-receptor inverse agonism inherent to the cetirizine scaffold.[1]

-

The Analytical Mechanism: The physicochemical equivalence and mass-resolved kinetics that enable Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantifying low-abundance analytes in complex biological matrices.

Chemical Identity & Structural Mechanistics

The utility of Cetirizine D8 is defined by the precise location of its isotopic labeling. Unlike random deuteration, the D8 variant features specific substitution on the piperazine ring, ensuring metabolic stability and preventing deuterium scrambling during ionization.

| Property | Specification |

| Chemical Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid; dihydrochloride |

| Molecular Formula | C₂₁H₁₉D₈Cl₃N₂O₃ (Salt) / C₂₁H₁₇D₈ClN₂O₃ (Free Base) |

| Molecular Weight | ~469.9 g/mol (Dihydrochloride salt) |

| Isotopic Shift | +8.05 Da relative to unlabeled Cetirizine |

| pKa Values | ~2.2, ~2.9, ~8.0 (Zwitterionic nature retained) |

| Solubility | Freely soluble in water; soluble in methanol/DMSO |

Structural Integrity: The deuterium atoms are located at the 2, 3, 5, and 6 positions of the piperazine ring. This positioning is critical because it avoids the labile protons of the carboxylic acid and the benzylic carbon, which are more prone to exchange or metabolic oxidation.

Pharmacological Mechanism: H1 Receptor Inverse Agonism[1]

Although Cetirizine D8 is a research tool, it retains the binding affinity of the parent drug. Understanding this mechanism is vital for researchers conducting receptor binding assays or competitive inhibition studies.

Contrary to the simplified "antagonist" model, cetirizine acts as an Inverse Agonist .[1]

-

The Two-State Model: Histamine H1 receptors exist in a dynamic equilibrium between an Inactive State (

) and an Active State ( -

Constitutive Activity: Even without histamine, a fraction of receptors spontaneously adopt the

state, generating basal signaling (NF-κB activation). -

Cetirizine Action: It binds preferentially to the

state, stabilizing it.[1] This shifts the equilibrium away from

Visualization: The H1 Inverse Agonist Pathway

Figure 1: Mechanism of Inverse Agonism. Cetirizine binds to and stabilizes the inactive receptor conformation (

Analytical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Cetirizine D8 is in LC-MS/MS bioanalysis . Its mechanism of action here is physicochemical equivalence combined with mass spectral distinctness.

The Principle of Matrix Normalization

In biological matrices (plasma, urine), phospholipids and salts often suppress ionization in the mass spectrometer source (ESI).

-

Without IS: Ion suppression varies between patient samples, causing quantification errors.

-

With Cetirizine D8: The D8 analog co-elutes perfectly with the analyte. Therefore, any suppression affecting the analyte affects the D8 standard equally. The Ratio of Analyte/IS remains constant, self-correcting for matrix effects.

Mass Resolution & Fragmentation

The +8 Da mass shift allows the Mass Spectrometer (Triple Quadrupole) to distinguish the standard from the drug.

-

Parent Ion (Q1):

-

Cetirizine:

-

Cetirizine D8:

-

-

Daughter Ion (Q3) - Critical Path:

-

Fragmentation typically cleaves the piperazine ring to form the chlorobenzhydryl cation .

-

Since the D8 label is on the piperazine ring, this fragment loses the label.

-

Transition A (Loss of Label):

(Same fragment as parent). -

Transition B (Retention of Label):

(Piperazine fragment, if observable). -

Best Practice: Most protocols use the

transition. Even though the fragment (

-

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Cetirizine in human plasma using Cetirizine D8 as the Internal Standard.

Reagents & Preparation

-

Stock Solution: Dissolve Cetirizine D8 dihydrochloride in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

-

Spike: Add 20 µL of Working IS Solution (Cetirizine D8). Vortex for 10s.

-

Precipitate: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 1 min.

-

Centrifuge: Spin at 10,000 x g for 10 min at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant into the LC-MS system.

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 3.0 min; Hold 1 min; Re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM (Analyte) | |

| MRM (IS - D8) |

Visualization: The Bioanalytical Workflow

Figure 2: IDMS Workflow. The co-elution of D8 and Analyte ensures that both experience identical ionization conditions, validating the quantification.

Data Interpretation & Quality Control

When using Cetirizine D8, researchers must validate the "Mechanism of Equivalence":

-

Isotopic Purity Check: Ensure the D8 standard contains <0.5% of unlabeled (D0) cetirizine. Significant D0 contamination will artificially inflate the analyte signal (Interference).

-

Cross-Talk Evaluation: Inject a blank sample containing only the D8 IS. Monitor the analyte channel (

).[2] There should be no peak. If a peak appears, the D8 may be fragmenting or losing deuterium (unlikely with stable ring labeling) or the mass resolution is insufficient. -

Retention Time Matching: The D8 peak must overlap with the analyte peak. A slight shift (1-2 seconds) is normal due to the Deuterium Isotope Effect on lipophilicity (D8 is slightly less lipophilic), but they must fall within the same integration window.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76974519, Cetirizine (D8 dihydrochloride).[3] Retrieved from [Link]

-

Simons, F. E., & Simons, K. J. (1999). Clinical pharmacology of new histamine H1 receptor antagonists. Clinical Pharmacokinetics. Retrieved from [Link]

-

Tan, Z. R., et al. (2011). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection.[4][5][6][7] Arzneimittelforschung. Retrieved from [Link]

Sources

- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Cetirizine D8 Dihydrochloride

This guide details the synthesis, characterization, and application of Cetirizine-d8 Dihydrochloride (CAS: 2070015-04-0), a stable isotope-labeled internal standard (SIL-IS) critical for bioanalytical quantification.[1]

A Technical Guide for Bioanalytical Applications

Executive Summary & Strategic Importance

In high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, matrix effects can severely compromise data integrity.[1] Cetirizine-d8 , where the central piperazine ring is fully deuterated (

This guide outlines a convergent synthetic route prioritized for isotopic fidelity (avoiding D/H exchange) and high chemical purity (>98%).

Retrosynthetic Analysis

To introduce the deuterium label robustly, we disconnect the molecule at the piperazine ring. The most efficient strategy utilizes commercially available Piperazine-d8 as the core scaffold.

Key Disconnections:

-

Benzhydryl-N bond: Formed via nucleophilic substitution of 4-chlorobenzhydryl chloride.[1]

-

N-Alkyl Side Chain: Formed via alkylation with a 2-chloroethoxyacetic acid derivative.[1]

Figure 1: Retrosynthetic strategy isolating Piperazine-d8 as the isotopic source.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Formation of the Deuterated Core

Objective: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine-d8.[1]

-

Reagents:

Protocol:

-

Dissolve Piperazine-d8 (excess) in refluxing ACN.[1]

-

Add 4-Chlorobenzhydryl chloride dropwise over 60 minutes. Note: Slow addition minimizes the formation of the bis-benzhydryl impurity.

-

Reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Partition residue between water and Dichloromethane (DCM).[1] The excess Piperazine-d8 remains in the aqueous phase; the product extracts into DCM.

-

Yield: Typically 85–90%.[1]

Phase 2: Side Chain Attachment & Hydrolysis

Objective: Alkylation with methyl 2-(2-chloroethoxy)acetate followed by hydrolysis.[1]

-

Reagents:

Protocol:

-

Suspend Phase 1 intermediate and

in DMF. -

Add Methyl 2-(2-chloroethoxy)acetate and catalytic KI.[1] Heat to 80°C for 12 hours.

-

Hydrolysis: Once alkylation is complete (verified by HPLC), add aqueous NaOH (2M, 3.0 eq) directly to the reaction mixture. Stir at 60°C for 2 hours to hydrolyze the methyl ester to the carboxylic acid.

-

Workup: Adjust pH to ~4.5 with dilute HCl. Extract with DCM.[1]

Phase 3: Salt Formation (Dihydrochloride)

Objective: Stabilization of the final product as Cetirizine-d8[1] · 2HCl.[1]

Protocol:

-

Dissolve the free acid in dry Acetone.

-

Cool to 0–5°C.

-

Bubble dry HCl gas or add a solution of HCl in Dioxane until pH < 1.

-

A white precipitate forms immediately.[1] Stir for 1 hour.

-

Filter under inert atmosphere (nitrogen) as the salt is hygroscopic.[1]

-

Drying: Vacuum dry at 40°C over

.

Characterization & Validation

Trustworthiness in bioanalysis relies on the purity of the reference standard.

A. Nuclear Magnetic Resonance (NMR)

The absence of signals in the 2.5–3.0 ppm region is the primary confirmation of deuterium incorporation.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Observation in D8 Analog |

| 1H | 7.15 – 7.40 | Multiplet | Aromatic protons | Unchanged |

| 1H | 4.35 | Singlet | Methine (CH-N) | Unchanged |

| 1H | 3.60 – 3.80 | Multiplet | Ethoxy chain | Unchanged |

| 1H | 2.60 – 3.10 | Broad | Piperazine Ring | SILENT (Absent) |

-

13C NMR: Will show septets for the piperazine carbons due to C-D coupling (

), confirming the location of the label.

B. Mass Spectrometry (LC-MS)

Method: Direct Infusion ESI(+).[1]

Isotopic Purity Calculation:

Measure the abundance of the

C. Chemical Purity (HPLC)[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% TFA in Water; B: ACN. Gradient 10-90% B.[1]

-

Detection: UV @ 230 nm.[1]

-

Requirement: >98% area purity.

Application: LC-MS/MS Workflow

Cetirizine-d8 is used to normalize variations in extraction efficiency and ionization suppression.[1]

Figure 2: Bioanalytical workflow utilizing Cetirizine-d8 for quantitative normalization.

MRM Transitions:

-

Analyte (Cetirizine): 389.2

201.1 (Chlorobenzhydryl cation)[1] -

IS (Cetirizine-d8): 397.2

201.1 (Note: The fragment is the non-deuterated benzhydryl group.[1] The charge is retained on the fragment that does not carry the label, or if the label is on the piperazine, the piperazine fragment would shift. Correction: The major fragment 201.1 is the chlorophenyl-phenyl-methyl cation.[1] Since the D8 label is on the piperazine ring, this fragment remains 201.1 for both native and IS. This is a crucial check for interference.)

Handling and Storage

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Handle in a glovebox or low-humidity environment.[1]

-

Light Sensitivity: Cetirizine degrades under UV light.[1] Store in amber vials .

-

Temperature: Long-term storage at -20°C .

References

-

Baltes, E., et al. (1988).[1] "Absorption and disposition of cetirizine in healthy volunteers." Drug Metabolism and Disposition, 16(4).[1] Link

-

European Pharmacopoeia (Ph.[1] Eur.) . "Cetirizine Dihydrochloride Monograph 1084." Link

-

Tan, Z. R., et al. (2006).[1] "High-performance liquid chromatography-electrospray ionization mass spectrometry method for the determination of cetirizine in human plasma." Journal of Chromatography B, 838(2), 88-92.[1] Link

-

Cayman Chemical . "Cetirizine-d8 (hydrochloride) Product Information." Link

-

PubChem . "Cetirizine-d8 Compound Summary." National Library of Medicine. Link

Sources

Technical Whitepaper: Cetirizine-d8 Dihydrochloride in Bioanalytical Applications

Executive Summary

Cetirizine-d8 Dihydrochloride (CAS: 2070015-04-0) is the highly stable, isotopically labeled analog of the second-generation antihistamine cetirizine.[1] It serves as the "gold standard" Internal Standard (IS) for quantitative bioanalysis in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Unlike deuterium-labeled analogs with fewer substitutions (e.g., d4), the d8-isotopolog provides a mass shift of +8 Da. This shift is critical for eliminating "isotopic crosstalk" caused by the natural isotopic abundance of chlorine (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise characterization of the reference standard is the foundation of any regulated bioanalytical method.

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid; dihydrochloride |

| CAS Number (Salt) | 2070015-04-0 |

| CAS Number (Free Base) | 774596-22-4 |

| Unlabeled Parent CAS | 83881-52-1 (Dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | 469.86 g/mol |

| Appearance | White to Off-white Solid |

| Solubility | Water (freely), Methanol, DMSO |

Structural Configuration

The deuterium labeling is located specifically on the piperazine ring . This positioning is strategic: it places the heavy isotopes in the core of the molecule, reducing the risk of deuterium-hydrogen exchange (D/H exchange) that can occur with acidic protons or those adjacent to carbonyls.

Figure 1: Structural logic and fragmentation pathway. The d8-labeling on the piperazine ring ensures a distinct precursor mass, while the primary fragment (m/z 201) remains consistent with the unlabeled analyte.

Technical Deep Dive: The Necessity of d8-Labeling

The "Chlorine Problem" in Mass Spectrometry

Cetirizine contains a chlorine atom. Chlorine has two stable isotopes:

-

Risk with d4-labeling: A d4 analog shifts the mass by +4 Da. If the concentration of the analyte is very high (ULOQ) and the IS is low, the M+4 isotope of the natural cetirizine (from

and -

Solution with d8-labeling: The +8 Da shift moves the IS precursor mass (m/z 397) completely outside the isotopic envelope of the analyte (m/z 389), eliminating cross-talk.

Co-elution and Matrix Effects

As a stable isotope, Cetirizine-d8 is chemically identical to the analyte. It co-elutes perfectly on C18 columns. This means any matrix suppression or enhancement affecting the analyte at a specific retention time will affect the IS equally, allowing for precise mathematical correction.

Experimental Protocol: Bioanalytical Method (LC-MS/MS)

Objective: Quantification of Cetirizine in human plasma using Cetirizine-d8 as the Internal Standard.

Reagents & Preparation

-

Stock Solution: Dissolve 1.0 mg Cetirizine-d8 2HCl in 10 mL Methanol (Free base equivalent correction factor: ~0.82). Store at -20°C.

-

Working IS Solution: Dilute stock to 500 ng/mL in 50% Methanol/Water.

Sample Extraction (Protein Precipitation)

This method prioritizes high throughput and reproducibility.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike: Add 20 µL of Working IS Solution (Cetirizine-d8).

-

Precipitate: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of 10mM Ammonium Acetate (to match mobile phase).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Cetirizine | 389.2 ( | 201.1 | 25 | 100 |

| Cetirizine-d8 | 397.2 ( | 201.1 | 25 | 100 |

Note: Both transitions monitor the formation of the chlorobenzhydryl cation. The selectivity comes entirely from the Q1 separation (389 vs 397).

Figure 2: Validated bioanalytical workflow for high-throughput PK analysis.

Synthesis & Stability

Synthetic Pathway Overview

The synthesis of Cetirizine-d8 typically follows a convergent route. The high isotopic purity (>99% D) is achieved by using fully deuterated piperazine-d8 as a starting material.

-

Alkylation 1: Piperazine-d8 is reacted with (4-chlorophenyl)phenylmethyl chloride to form the 1-[(4-chlorophenyl)phenylmethyl]piperazine-d8 intermediate.

-

Alkylation 2: The intermediate is reacted with 2-chloroethoxyacetic acid derivatives (e.g., ethyl ester) followed by hydrolysis.

-

Salt Formation: The free base is treated with HCl gas/ether to yield the dihydrochloride salt.

Handling & Storage[9]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Stability: Solutions in methanol are stable for at least 1 month at -20°C.

-

Light Sensitivity: Protect from light to prevent potential photo-degradation of the chlorophenyl moiety.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76974519, Cetirizine D8 dihydrochloride. Retrieved from [Link]

- Tan, A., et al. (2006). High-throughput LC-MS/MS method for the determination of cetirizine in human plasma. Journal of Chromatography B.

Sources

Pharmacokinetics and Metabolism of Deuterated Cetirizine: A Strategic Technical Guide

The following technical guide provides an in-depth analysis of the pharmacokinetics (PK) and metabolism of deuterated cetirizine. It is structured to serve as a strategic evaluation tool for drug development professionals, synthesizing established data on cetirizine with the principles of deuterium kinetic isotope effects (KIE).

Executive Summary

Deuterated cetirizine represents a medicinal chemistry strategy aimed at modifying the pharmacokinetic profile of the second-generation antihistamine cetirizine via the Kinetic Isotope Effect (KIE). While cetirizine is primarily excreted unchanged renally, it undergoes minor oxidative metabolism.

This guide evaluates the utility of deuteration in this context. Unlike high-clearance drugs where deuteration drastically extends half-life (

Chemical Basis and Deuteration Strategy[1][2]

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium. Breaking a C-D bond during the rate-determining step (RDS) of metabolism requires more activation energy.

-

Primary KIE (

): Typically ranges from 2 to 7. -

Goal: Slow down specific metabolic pathways (e.g., oxidative dealkylation) without altering binding affinity to the H1 receptor.

Structural Targets for Deuteration

Cetirizine contains specific "soft spots" prone to oxidative attack. Strategic deuteration targets these sites:

-

Benzylic Position (C-H): The carbon attached to the chlorophenyl and phenyl rings. This site is prone to oxidation but is sterically hindered.

-

Ethoxy Bridge (

): The primary site of oxidative O-dealkylation . Replacing these protons with deuterium is the most high-yield strategy to stabilize the molecule against metabolic cleavage.

Figure 1: Metabolic Pathways and Deuteration Sites

The following diagram illustrates the structure of cetirizine, the oxidative O-dealkylation pathway, and the strategic points for deuterium insertion.

Caption: Figure 1. Strategic deuteration sites on cetirizine to inhibit oxidative O-dealkylation. Analog B targets the ether bridge, the primary site of metabolic instability.

Metabolic Stability and Pharmacokinetics[3]

Metabolic Profiling

Cetirizine is unique among antihistamines.[1]

-

Primary Elimination: Renal excretion (~70% unchanged).

-

Metabolism: Limited oxidative O-dealkylation to a negligible metabolite.

-

Enzymology: While CYP3A4 and CYP2D6 are implicated, evidence suggests non-CYP oxidative pathways may also contribute to the formation of reactive intermediates.

The Deuterium Advantage:

Even if metabolism is a minor clearance pathway (

Predicted Pharmacokinetic Parameters

The following table contrasts the standard PK profile of Cetirizine with the predicted profile of a Deuterated Analog (assuming Ethoxy-bridge deuteration).

| Parameter | Cetirizine (Standard) | Deuterated Cetirizine (Predicted) | Rationale |

| Bioavailability ( | >70% | >70% | Deuteration rarely affects absorption. |

| ~1.0 hour | ~1.0 hour | Absorption kinetics remain unchanged. | |

| ~300 ng/mL (10mg dose) | ~310-320 ng/mL | Slight increase due to reduced first-pass metabolism (if any). | |

| Half-life ( | 8.3 hours | 8.5 - 9.0 hours | Minimal increase. Renal clearance dominates; metabolic slowing has low leverage. |

| AUC | Standard | +5-10% | Slight increase in exposure due to metabolic stability. |

| Metabolic Ratio | Baseline | Decreased | Lower levels of dealkylated metabolite. |

Experimental Protocols (Self-Validating Systems)

To validate the deuterated analog, researchers must employ a comparative workflow. The following protocols are designed to be self-validating by including the non-deuterated parent as an internal control.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System.

-

Test Compounds: Cetirizine (H-Cet) and Deuterated Cetirizine (D-Cet).

-

Internal Standard: Tolbutamide (for HPLC normalization).

Workflow:

-

Pre-incubation: Mix 0.5 mg/mL HLM with phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

-

Initiation: Add H-Cet or D-Cet (final conc. 1 µM). Initiate reaction with NADPH.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

Validation Logic:

-

Plot

vs. Time. The slope is -

Calculate

. -

Success Criteria: If

, a KIE is present.

Protocol B: In Vivo Pharmacokinetic Assessment (Rat Model)

Objective: Assess the macroscopic impact of deuteration on plasma exposure.

Workflow:

-

Subjects: Male Sprague-Dawley rats (

per group). -

Dosing:

-

Group A: H-Cet (10 mg/kg, Oral Gavage).

-

Group B: D-Cet (10 mg/kg, Oral Gavage).

-

-

Blood Collection: Tail vein sampling at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Processing: Plasma separation (EDTA tubes). Protein precipitation with MeOH.

-

Quantification: LC-MS/MS monitoring MRM transitions specific to H-Cet and D-Cet.

Data Analysis:

-

Calculate AUC using the trapezoidal rule.

-

Compare variances using ANOVA.

-

Interpretation: If AUC is statistically equivalent, renal clearance masks the metabolic stability effect.

Decision Framework for Development

Drug developers must decide if the cost of deuteration yields sufficient clinical benefit.

Figure 2: Go/No-Go Decision Tree

This workflow guides the decision process based on experimental data.

Caption: Figure 2. Decision logic for advancing a deuterated cetirizine candidate. The critical gate is whether metabolic stability translates to in vivo benefit despite high renal clearance.

Conclusion

Deuterating cetirizine is a scientifically sound strategy to probe its metabolic pathways but offers limited potential for half-life extension due to the drug's predominant renal excretion. The primary value of a deuterated cetirizine program lies in:

-

Safety: Reducing oxidative metabolites that may contribute to rare adverse events.

-

IP Strategy: Creating a novel chemical entity (NCE) with a distinct, albeit similar, PK profile.

For researchers, the focus should remain on the ethoxy bridge deuteration, as this is the mechanistic bottleneck for oxidative degradation.

References

-

Metabolism and pharmacokinetics of cetirizine in humans. National Institutes of Health (PubMed). [Link]

-

Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. National Institutes of Health (PubMed). [Link]

-

The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]

-

Cetirizine as a Causative Agent for Drug Induced Methemoglobinemia. National Institutes of Health (PMC). [Link]

-

Total Syntheses of Deuterated Drugs: A Comprehensive Review. Molecular Diversity. [Link]

Sources

Technical Guide: Biological Application & Bioanalytical Profiling of Cetirizine D8 Dihydrochloride

This technical guide is structured to provide an authoritative, deep-dive analysis of Cetirizine D8 Dihydrochloride , focusing on its critical role in high-precision bioanalysis and drug development.[1]

Executive Summary

Cetirizine D8 Dihydrochloride (Cetirizine-d8) represents the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of cetirizine in biological matrices.[1] While the non-deuterated parent compound is a second-generation H1-antihistamine, the D8 variant is engineered specifically to eliminate matrix effects in LC-MS/MS workflows.[1] Its "biological activity" in a research context is defined by its physicochemical equivalence to the analyte during extraction and chromatography, coupled with mass-spectral distinctness that permits absolute quantification.[1]

Chemical Identity & Physicochemical Profile

The fidelity of a bioanalytical assay hinges on the structural integrity of the internal standard. Cetirizine D8 is deuterated at the piperazine ring, a strategic location that ensures isotopic stability and prevents deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.[1]

| Property | Specification |

| Chemical Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid; dihydrochloride |

| Molecular Formula | C₂₁H₁₉D₈ClN₂O₃[1][2][3][4][5][6][7][8][9] · 2HCl |

| Molecular Weight | ~469.9 g/mol (Salt); ~396.9 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d8) |

| Solubility | Soluble in Water, Methanol, DMSO |

| pKa | ~2.9 (Carboxyl), ~8.3 (Piperazine N) |

| LogP | ~1.7 (at physiological pH) |

Structural Integrity & Fragmentation

The octadeuterated piperazine ring is the core differentiator. In electrospray ionization (ESI+), the molecule undergoes collision-induced dissociation (CID).[1]

-

Precursor Ion: m/z 397.2 [M+H]⁺[1]

-

Product Ion: m/z 201.1 (Chlorobenzhydryl cation)[1]

-

Mechanistic Insight: The fragmentation cleaves the bond between the piperazine nitrogen and the chlorobenzhydryl group. Consequently, the product ion (201.1) is unlabeled , while the neutral loss contains the D8-piperazine ring.[1] This shared product ion with the parent drug (which transitions 389.2 → 201.[1]1) requires careful attention to mass resolution but maximizes sensitivity.

Mechanistic Basis of Application

The Deuterium Advantage in Bioanalysis

In pharmacokinetic (PK) studies, matrix effects—ion suppression or enhancement caused by phospholipids and endogenous salts—can compromise data integrity.[1]

-

Co-Elution: Cetirizine D8 co-elutes perfectly with Cetirizine.[1] Any suppression experienced by the analyte at that specific retention time is experienced identically by the D8 standard.

-

Carrier Effect: The D8 standard acts as a "carrier," occupying active sites on the column or glassware, thereby improving the recovery of the analyte at low concentrations (LLOQ levels).

Biological Equivalence (The "Isotope Effect")

While kinetic deuterium isotope effects (KDIE) can alter metabolism in vivo, Cetirizine D8 is used ex vivo.[1]

-

Metabolic Stability: Cetirizine itself is minimally metabolized (primarily renal excretion).[1] Therefore, even if D8 were administered, the metabolic profile would remain largely unchanged.[1]

-

Receptor Binding: D8 retains high affinity for the H1 receptor (Ki ≈ 10 nM), theoretically identical to the parent, though it is strictly a research tool and not a therapeutic agent.[1]

Bioanalytical Methodology (Protocol)

The following protocol is a synthesized, self-validating workflow for quantifying Cetirizine in human plasma using Cetirizine D8 as the IS.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for high throughput, relying on the D8 standard to correct for the "dirtier" matrix.[1]

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Spike: Add 20 µL of Cetirizine D8 working solution (500 ng/mL in 50% Methanol).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.[1]

-

Critical Check: Ensure complete disruption of the protein pellet.

-

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Acetate (Dilution step to improve peak shape).

LC-MS/MS Configuration

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+):

| Parameter | Cetirizine (Analyte) | Cetirizine D8 (IS) |

|---|---|---|

| Precursor Ion (Q1) | 389.2 m/z | 397.2 m/z |

| Product Ion (Q3) | 201.1 m/z | 201.1 m/z |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | 25 eV | 25 eV |

| Cone Voltage | 30 V | 30 V |[1]

Visualization of Fragmentation Pathway

The following diagram illustrates the specific mass transition used for detection, highlighting the cleavage point relative to the deuterated piperazine ring.

Figure 1: MRM Fragmentation Pathway of Cetirizine D8.[1] Note that the detected product ion (201.1) does not retain the deuterium labels, which are lost in the neutral piperazine fragment.

Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the assay must meet FDA/EMA bioanalytical guidelines.[1]

Linearity & Sensitivity

System Suitability Test (SST)

Before running patient samples, inject the IS alone to check for "Cross-Talk" .[1]

-

Protocol: Inject a high concentration of Cetirizine D8 (e.g., 1 µg/mL).[1] Monitor the transition 389.2 → 201.1 (Analyte channel).

-

Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ response. This ensures the IS is isotopically pure and does not contribute false signal to the analyte.

Bioanalytical Workflow Diagram

Figure 2: End-to-End Bioanalytical Workflow for Cetirizine Quantification.

References

-

PubChem. (2024).[1][2][3] Cetirizine (D8 dihydrochloride) Compound Summary. National Library of Medicine.[1] [Link][1]

-

Tan, Z. R., et al. (2006).[1] Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. Journal of Chromatography B. [Link]

-

Garg, U., & Hammett-Stabler, C. A. (2016).[1] Clinical Applications of Mass Spectrometry in Drug Analysis. Methods in Molecular Biology. [Link][1]

-

Sharma, R., et al. (2012).[1] Deuterium Isotope Effects on Drug Pharmacokinetics. Drug Metabolism and Disposition.[1][11][][13] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cetirizine-D8 | C21H25ClN2O3 | CID 71314651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 13. differencebetween.com [differencebetween.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Cetirizine in Human Plasma via LC-MS/MS using Deuterated Internal Standard (Cetirizine-D8)

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring the protocol is adaptable to specific laboratory constraints while maintaining regulatory compliance (FDA/EMA).

Executive Summary & Scientific Rationale

Cetirizine is a second-generation H1-antihistamine characterized by its zwitterionic nature and high polarity. While HPLC-UV methods exist, they lack the sensitivity required for trace-level pharmacokinetic (PK) profiling, particularly in the terminal elimination phase.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode. The critical differentiator in this method is the use of a Cetirizine-D8 internal standard.

Why Cetirizine-D8? (The Isotopic Advantage)

Cetirizine contains a Chlorine atom, which possesses a distinct natural isotope pattern (

-

The Problem: A standard D2 or D3 analog might suffer from "isotopic crosstalk" where the M+2 isotope of the analyte contributes to the internal standard channel, or vice versa.

-

The Solution: Cetirizine-D8 introduces a mass shift of +8 Da. This places the Internal Standard (IS) signal well beyond the isotopic envelope of the analyte, eliminating cross-signal interference and ensuring high precision at the Lower Limit of Quantitation (LLOQ).

Chemical & Physical Properties

Understanding the molecule dictates the extraction strategy.

| Property | Value | Implication for Protocol |

| Molecular Weight | 388.89 g/mol | Precursor ion |

| pKa | 2.2, 2.9, 8.0 | Zwitterionic at neutral pH.[1] Acidic mobile phase is required to protonate the piperazine nitrogens for ESI+. |

| LogP | ~1.7 - 2.8 | Moderately lipophilic. Soluble in organic solvents, making it suitable for both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). |

| Key Moiety | Chlorobenzhydryl | This group forms a stable carbocation ( |

Materials & Reagents

-

Reference Standard: Cetirizine Dihydrochloride (>99% purity).[2]

-

Internal Standard: Cetirizine-D8 (Deuterated on the piperazine ring or ethoxy chain).

-

LC Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Acetate.[3]

-

Matrix: Drug-free human plasma (K2EDTA anticoagulant preferred to prevent clotting in LC lines).

Experimental Protocol

Stock & Working Solutions

-

Stock Solution (1.0 mg/mL): Dissolve Cetirizine in Methanol. Store at -20°C.

-

IS Stock (100 µg/mL): Dissolve Cetirizine-D8 in Methanol.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol. This concentration ensures the IS signal is consistently 10x higher than the noise but does not suppress the analyte signal.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput. While LLE provides cleaner extracts, modern triple quadrupoles offer sufficient selectivity to handle the matrix effects of PPT, provided a D8 standard is used to compensate.

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Cetirizine-D8). Vortex gently (5 sec).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).

-

Note: The 1:3 ratio ensures >98% protein removal.

-

-

Vortex: Vortex vigorously for 1 min to ensure complete interaction.

-

Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Conditions[3][4][5][6]

Chromatographic Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: Acetonitrile (Organic modifier).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 2.50 | 90 | Elute Analyte & IS |

| 3.50 | 90 | Wash column |

| 3.60 | 10 | Re-equilibrate |

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+)

-

Spray Voltage: 3500 V.

-

Source Temp: 500°C.

-

Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Role |

| Cetirizine | 389.2 | 201.1 | 30 | 22 | Quantifier |

| Cetirizine | 389.2 | 165.1 | 30 | 35 | Qualifier |

| Cetirizine-D8 | 397.2 | 201.1 | 30 | 22 | Internal Standard |

Technical Note on Fragmentation: The transition

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition.

Figure 1: End-to-end bioanalytical workflow for Cetirizine quantitation using Protein Precipitation and MRM detection.

Method Validation Criteria (FDA/EMA Compliant)

To ensure the trustworthiness of the data, the method must pass the following validation checkpoints:

-

Linearity: Calibration curve from 1.0 to 500 ng/mL .

-

Acceptance:

, with back-calculated concentrations within ±15% (±20% at LLOQ).

-

-

Accuracy & Precision:

-

Perform at 4 levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (200 ng/mL), High QC (400 ng/mL).

-

Acceptance: CV% < 15%.

-

-

Matrix Effect (ME):

-

Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.

-

Formula:

. -

Role of D8: The D8 standard should experience the exact same suppression/enhancement as the analyte. The IS-normalized Matrix Effect should be close to 100%.

-

-

Recovery:

-

Compare analyte spiked before extraction vs. after extraction. Typical recovery for ACN precipitation is >85%.[6]

-

Troubleshooting & Expert Insights

-

Carryover: Cetirizine can be "sticky" due to its carboxylic acid moiety. If carryover is observed in blank samples after a high standard:

-

Use a needle wash solution of 50:50 MeOH:Water + 0.5% Formic Acid .

-

Ensure the LC gradient has a sufficient high-organic wash (90% B) phase.

-

-

Peak Tailing: If peaks tail, ensure the mobile phase pH is sufficiently low (pH ~3.0) using Formic Acid.[3][7] This suppresses the ionization of the carboxylic acid (

) and protonates the amines, keeping the molecule in a single ionic state. -

Interference: If the 201 fragment shows high background noise, switch the IS transition to a different fragment if the labeling allows, or ensure the collision energy is optimized to maximize the 201 signal intensity, lifting it above the noise floor.

References

-

Tan, Z. R., et al. (2011). "Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study." Arzneimittelforschung. Link

-

Park, Y. S., et al. (2010). "Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry." Journal of Chromatography B. Link

-

Garg, U. (2016). "Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)." Methods in Molecular Biology. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. actapharmsci.com [actapharmsci.com]

Protocol for using Cetirizine D8 in bioequivalence studies

Application Note: High-Throughput Bioequivalence Protocol for Cetirizine using Cetirizine-D8 Internal Standard

Abstract

This protocol establishes a rigorous LC-MS/MS methodology for the quantification of Cetirizine in human plasma, specifically designed for regulatory Bioequivalence (BE) studies. Unlike standard methods utilizing Cetirizine-D4 or analogs, this protocol mandates Cetirizine-D8 as the Internal Standard (IS). The use of the D8 isotopolog is critical to eliminate isotopic interference from the natural chlorine isotope signature (

Introduction & Scientific Rationale

The "Chlorine Problem" in Bioanalysis

Cetirizine (

-

The Risk with D4 IS: If Cetirizine-D4 is used (Mass shift +4 Da), the IS channel can suffer from "cross-talk" due to the M+4 isotopic envelope of the native drug (combination of

and -

The D8 Solution: Cetirizine-D8 shifts the precursor mass by +8 Da, moving the IS completely outside the analyte’s isotopic window. This ensures that the IS signal is purely a function of its own concentration, validating the method for wide dynamic ranges (1.0 – 1000 ng/mL).

Mechanism of Action & Bioequivalence Targets

-

Regulatory Target: 90% Confidence Interval (CI) for AUC and

must fall within 80.00–125.00% of the Reference Listed Drug (RLD). -

Key Challenge: Cetirizine is prone to oxidative degradation (N-oxide formation).[5] The protocol includes specific handling steps to prevent ex vivo conversion.

Chemical & Physical Properties

| Property | Cetirizine (Analyte) | Cetirizine-D8 (Internal Standard) |

| CAS Number | 83881-51-0 | 774596-22-4 (or similar salt form) |

| Molecular Formula | ||

| Monoisotopic Mass | 388.16 Da | 396.21 Da |

| Precursor Ion | 389.2 | 397.2 |

| Label Position | N/A | Piperazine Ring ( |

| Solubility | Soluble in Water, MeOH, ACN | Soluble in Water, MeOH, ACN |

| Stability | Light Sensitive; Oxidizes to N-Oxide | Light Sensitive; Stable isotope bond |

Experimental Protocol

Reagents & Materials

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Acetate (

). -

Matrix:

Human Plasma (preferred over Heparin to avoid potential interferences).

Stock & Working Solutions

-

Cetirizine Stock (1.0 mg/mL): Dissolve 10.0 mg Cetirizine Dihydrochloride in 10 mL Methanol. Protect from light (amber glass).

-

Cetirizine-D8 Stock (1.0 mg/mL): Dissolve 1.0 mg Cetirizine-D8 in 1 mL Methanol.

-

IS Working Solution (ISWS): Dilute D8 Stock to 100 ng/mL in 50:50 ACN:Water.

-

Note: The IS concentration should target the geometric mean of the calibration curve to ensure consistent ionization normalization.

-

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput. LLE is cleaner but unnecessary given the high sensitivity of modern Triple Quads for this molecule.

-

Aliquot: Transfer 100 µL of plasma sample into a 2 mL 96-well plate.

-

IS Addition: Add 50 µL of IS Working Solution (100 ng/mL). Vortex 30 sec.

-

Precipitation: Add 300 µL of Acetonitrile (100%).

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 rpm (

) for 10 minutes at 4°C. -

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10mM Ammonium Acetate (Dilution 1:1 reduces solvent strength for better peak shape).

LC-MS/MS Conditions

-

LC System: Agilent 1290 / Waters UPLC / Shimadzu Nexera.

-

Column: Waters XBridge

( -

Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 20% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 20% B

-

4.5 min: Stop (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (ms) |

|---|---|---|---|---|---|

| Cetirizine | 389.2 | 201.1 | 30 | 25 | 100 |

| Cetirizine-D8 | 397.2 | 201.1 | 30 | 25 | 100 |

Note on Transitions: The Product Ion 201.1 corresponds to the chlorobenzhydryl cation. Since the D8 label is on the piperazine ring, the label is lost during fragmentation. Thus, both parent and IS share the same product mass, but are resolved by their precursor masses (389 vs 397).

Workflow Visualization

Figure 1: Step-by-step bioanalytical workflow for Cetirizine quantification.

Troubleshooting & Optimization Logic

Issue: IS Variability (High %CV)

-

Cause: Since the product ion (201.1) is the same for Analyte and IS, "crosstalk" can occur if the Q1 (Quadrupole 1) isolation window is too wide or if source fragmentation occurs.

-

Solution: Tighten Q1 resolution to "Unit" or "High Resolution" (0.7 Da FWHM). Ensure the collision cell is fully cleared between scans (Inter-scan delay > 5ms).

Issue: Peak Tailing

-

Cause: Interaction of the tertiary amine (piperazine) with residual silanols on the column.

-

Solution: Increase Ammonium Acetate concentration to 10-20mM or maintain acidic pH (Formic Acid) to ensure the amine is fully protonated and repelled by the stationary phase.

Figure 2: Decision tree for diagnosing Internal Standard variability.

Regulatory Compliance (FDA/EMA)

-

Calibration: 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 200, 500, 800 ng/mL).

-

QC Samples: LLOQ, Low, Mid, High (must cover the range of expected study concentrations).

-

IS Response: The IS response in study samples should not deviate >50% from the mean IS response in calibration standards [1].

-

Stability: Demonstrate stability of Cetirizine in plasma at Room Temperature (critical due to N-oxide risk) and Freeze-Thaw cycles [2].

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Tan, A., et al. (2011). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: Application to a bioequivalence study. Arzneimittelforschung. Retrieved from [Link]

-

PubChem. (2024).[6] Cetirizine-D8 Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. brieflands.com [brieflands.com]

- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Quantification of Cetirizine in Human Plasma Using Isotopic Dilution

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Cetirizine (CTZ) in human plasma. Unlike UV-based HPLC methods that rely on structural analogs (e.g., diazepam or salicylic acid) as internal standards, this protocol utilizes Isotopic Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard (Cetirizine-d8).

Why this matters: In complex biological matrices like plasma, ion suppression from co-eluting phospholipids can severely compromise data integrity. By using a deuterated standard that co-elutes perfectly with the analyte, this method automatically corrects for matrix effects, extraction efficiency, and ionization variability, ensuring superior precision and accuracy for pharmacokinetic (PK) and bioequivalence studies.

Scientific Rationale & Strategy

The Choice of Isotopic Internal Standard (IS)

While structural analogs are cheaper, they do not experience the exact same physicochemical environment as the analyte during ionization.

-

The Solution: Cetirizine-d8 (or d4).

-

Mechanism: The IS has the same retention time (RT) and pKa as Cetirizine. Therefore, any suppression of the electrospray ionization (ESI) signal caused by plasma matrix components affects both the analyte and the IS identically. The ratio of their responses remains constant, yielding accurate quantification even in "dirty" samples.

Sample Preparation Strategy

We employ Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE).

-

Reasoning: Modern LC-MS/MS systems have high sensitivity (LLOQ < 1 ng/mL). PPT is faster, amenable to automation, and minimizes analyte loss associated with the multi-step partitioning in LLE.

-

Solvent: Acetonitrile is selected as the precipitant to ensure cleaner supernatants compared to methanol.

Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation.

Figure 1: End-to-end bioanalytical workflow for Cetirizine quantification. Note the co-elution step where the IS compensates for matrix effects.

Materials & Instrumentation

Chemicals[1]

-

Analyte: Cetirizine Dihydrochloride (Reference Standard, >99%).[1]

-

Internal Standard: Cetirizine-d8 (preferred) or Cetirizine-d4.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Ammonium Acetate.

Instrumentation

-

LC System: UHPLC capable of 600+ bar backpressure (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500, Thermo Altis).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge C18.

Experimental Protocol

Step 1: Preparation of Stock & Working Solutions

-

Stock Solution (Analyte): Dissolve Cetirizine in MeOH to 1.0 mg/mL.

-

Stock Solution (IS): Dissolve Cetirizine-d8 in MeOH to 1.0 mg/mL.

-

Working IS Solution: Dilute IS stock with 50% Methanol/Water to a fixed concentration (e.g., 500 ng/mL). Crucial: This concentration should yield a signal similar to the mid-point of your calibration curve.

Step 2: Sample Preparation (Protein Precipitation)[3][4]

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Add 20 µL of Working IS Solution (Cetirizine-d8). Vortex gently.

-

Add 150 µL of cold Acetonitrile (Precipitating agent).

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (Dilution step improves peak shape by matching initial mobile phase strength).

Step 3: LC-MS/MS Conditions

Chromatographic Conditions:

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 3.5).

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Begin Gradient |

| 2.5 | 90 | Elution of Cetirizine |

| 3.0 | 90 | Wash Column |

| 3.1 | 10 | Re-equilibration |

| 4.5 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+):

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

MRM Transitions:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |

|---|---|---|---|

| Cetirizine | 389.2 m/z | 201.1 m/z | Quantifier |

| Cetirizine | 389.2 m/z | 165.1 m/z | Qualifier |

| Cetirizine-d8 | 397.2 m/z | 201.1 m/z | Internal Standard |

| (Alt) Cetirizine-d4 | 393.1 m/z | 201.1 m/z | Internal Standard |

Note: The 201.1 fragment corresponds to the chlorobenzhydryl cation, a stable fragment common to this drug class.

Method Validation & Performance

Based on typical validation data for this methodology (References 1, 3, 5).

Linearity & Sensitivity

The method demonstrates linearity over the clinically relevant range.

Accuracy & Precision

Data derived from QC samples (Low, Mid, High) analyzed in replicates (

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Accuracy (% Bias) |

| LQC | 3.0 | 4.2% | ± 5.1% |

| MQC | 150.0 | 2.8% | ± 3.0% |

| HQC | 400.0 | 3.1% | ± 2.5% |

Matrix Effect & Recovery

-

Matrix Effect: 98-102% (Normalized to IS). The IS compensates for the ~15% suppression often seen in PPT methods.

-

Recovery: >85% absolute recovery for both analyte and IS.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A is acidic (pH < 4.[7]0) to protonate silanols or use a column with end-capping. |

| Signal Drift | ESI source contamination. | Divert flow to waste for the first 1 min and last 1 min of the gradient to prevent salts from entering MS. |

| Non-Linearity | Saturation of detector. | Use a less sensitive transition (e.g., C13 isotope) or dilute samples if concentration > 1000 ng/mL. |

| Interference | Crosstalk between Analyte/IS. | Ensure IS is d4 or d8. Avoid d0/d1 overlap. Check isotopic purity of the standard. |

References

-

Tan, Z. R., et al. (2011). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. Arzneimittelforschung, 61(5), 287-295.[8] Link

-

Park, Y. S., et al. (2010). Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry.[6] Journal of Chromatography B, 878(31), 3321-3326. Link

-

Moradi, A., et al. (2015). Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. Journal of Chromatographic Science, 53(7), 1076-1081. Link

-

BenchChem. (2025).[9][10] A Comparative Guide to Internal Standards in Cetirizine Bioanalytical Assays. Link

-

Springer Nature Experiments. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cetirizine in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]

- 4. iosrphr.org [iosrphr.org]

- 5. actapharmsci.com [actapharmsci.com]

- 6. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Advanced Sample Preparation Protocols for Cetirizine Quantification in Human Urine

Executive Summary

Cetirizine, a second-generation H1-antagonist, presents unique analytical challenges due to its zwitterionic nature and high polarity (LogP ~1.5–3.0 depending on pH). While approximately 70% of the drug is excreted unchanged in urine, the high salt content and pigment complexity of the urinary matrix necessitates robust sample preparation to prevent ion suppression in LC-MS/MS or baseline drift in HPLC-UV.

This guide details three distinct workflows: Solid Phase Extraction (SPE) for maximum cleanliness, Liquid-Liquid Extraction (LLE) for cost-efficiency, and Dilute-and-Shoot for high-throughput screening.

Physicochemical Framework: The "Zwitterion Trap"

Understanding the ionization state of Cetirizine is the prerequisite for successful extraction. Cetirizine possesses three ionizable moieties:

-

pKa₁ ≈ 2.2 (Carboxylic acid)

-

pKa₂ ≈ 2.9 (Piperazine nitrogen)

-

pKa₃ ≈ 8.0 (Terminal amine)

Implications for Extraction:

-

Acidic pH (< 2.0): Fully protonated (Cationic). Ideal for Cation Exchange SPE .

-

pH 3.5 – 7.5: Zwitterionic (Net neutral, but charged poles).[1] Poor solubility in non-polar solvents (e.g., Hexane), but extractable in semi-polar chlorinated solvents (DCM/Chloroform).

-

Basic pH (> 9.0): Fully deprotonated (Anionic). Poor retention on standard C18 without ion-pairing agents.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Best For: LC-MS/MS analysis, trace-level detection (<1 ng/mL), and dirty matrices. Mechanism: Retention via ionic interaction (amine group) and hydrophobic interaction (chlorophenyl backbone).

Materials

-

Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

-

Sample Diluent: 2% Formic Acid in water.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature and vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to remove precipitates.

-

Acidification: Mix 500 µL Urine with 500 µL of 2% Formic Acid . (Target pH < 2.5 to ensure amine protonation).

-

Optional: Add 20 µL Internal Standard (e.g., Cetirizine-d8 or Diazepam).

-

-

Conditioning:

-

1 mL Methanol (High flow).

-

1 mL Water (Low flow). Do not let the bed dry.

-

-

Loading:

-

Washing (Critical Step):

-

Wash 1: 1 mL 2% Formic Acid (Removes proteins and salts).

-

Wash 2: 1 mL Methanol (Removes hydrophobic interferences/pigments).

-

Note: Cetirizine remains bound ionically during the methanol wash.

-

-

Elution:

-

Post-Processing:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL Mobile Phase (e.g., 0.1% Formic Acid / Acetonitrile 80:20).

-

Protocol B: Liquid-Liquid Extraction (LLE)

Best For: HPLC-UV analysis, labs with limited SPE budget. Mechanism: Partitioning of the zwitterion into a chlorinated solvent at a specific pH window.

Materials

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Buffer: Acetate Buffer (pH 5.0).

Step-by-Step Workflow

-

Sample Preparation:

-

Transfer 1.0 mL Urine to a 10 mL glass centrifuge tube (screw cap).

-

Add 1.0 mL Acetate Buffer (pH 5.0) .

-

Scientific Rationale: At pH 5, Cetirizine exists primarily as a zwitterion, which has sufficient solubility in DCM compared to the fully charged species.

-

-

Extraction:

-

Add 4.0 mL Dichloromethane (DCM) .

-

Shake mechanically or vortex vigorously for 10 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to break the emulsion.

-

-

Phase Separation:

-

Discard the upper aqueous layer (urine/buffer).

-

Transfer the lower organic layer (DCM) to a clean glass tube.

-

Caution: Avoid transferring the protein "rag layer" at the interface.

-

-

Concentration:

-

Evaporate the DCM stream under Nitrogen at 35°C (DCM is volatile; avoid overheating).

-

Reconstitute residue in 200 µL Mobile Phase.

-

Protocol C: Dilute-and-Shoot (LC-MS/MS)

Best For: High-throughput clinical labs, high-concentration toxicology screening.

Workflow

-

Dilution: Mix 100 µL Urine with 900 µL 0.1% Formic Acid in Water (1:10 Dilution).

-

Filtration: Pass through a 0.2 µm PTFE or PVDF syringe filter to remove particulates.

-

Injection: Inject directly onto a retention-robust column (e.g., C18 with polar embedding or Phenyl-Hexyl).

-

Divert Valve: Set MS divert valve to waste for the first 1.5 minutes to avoid fouling the source with urinary salts.

Comparative Analysis of Methods

| Feature | SPE (MCX) | LLE (DCM) | Dilute-and-Shoot |

| Recovery | > 95% (Consistent) | 75% - 85% (pH dependent) | 100% (No loss) |

| Matrix Cleanliness | Excellent (Phospholipid removal) | Moderate | Low (High matrix effect) |

| Sensitivity (LOQ) | High (< 1 ng/mL) | Medium (~20 ng/mL) | Low (> 50 ng/mL) |

| Throughput | Medium (Automatable) | Low (Manual labor) | Very High |

| Cost per Sample | High ( | Low (< $1) | Negligible |

Workflow Visualization

The following diagram illustrates the decision logic and the mechanism of the SPE workflow.

Scientist-to-Scientist: Troubleshooting & Optimization

-

Low Recovery in LLE:

-

Cause: pH drift. If the urine is highly alkaline (e.g., vegetarian diet), the buffer may not hold pH 5.0.

-

Fix: Verify pH of the aqueous phase after buffer addition. Adjust with 1M HCl if necessary.

-

-

Peak Tailing in HPLC:

-

Cause: Residual silanol interactions on the column or insufficient buffering in mobile phase.

-

Fix: Use a column with "End-capping" or "Polar-embedded" groups (e.g., Waters Symmetry Shield or Phenomenex Luna C18(2)). Ensure mobile phase contains at least 10mM Phosphate or Formate buffer.

-

-

Glass Adsorption:

-

Cetirizine is an amine and can stick to untreated glass surfaces at low concentrations.

-

Recommendation: Use Polypropylene (PP) tubes for all extraction steps or silanized glassware.

-

References

-

PubChem. (n.d.). Cetirizine | C21H25ClN2O3.[3][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

FDA. (2010). Clinical Pharmacology and Biopharmaceutics Review: Zyrtec (Cetirizine HCl). U.S. Food and Drug Administration.[3] Retrieved October 26, 2023, from [Link]

-

Choi, S. O., et al. (2000).[7] Enantioselective determination of cetirizine in human urine by HPLC. Archives of Pharmacal Research. Retrieved October 26, 2023, from [Link]

-

Walily, E., et al. (1996).[7] Determination of cetirizine in human urine by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved October 26, 2023, from [Link]

-

Gealageas, R., et al. (2021).[1] Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DrugMapper [drugmapper.helsinki.fi]

- 3. CETIRIZINE (PD003052, ZKLPARSLTMPFCP-UHFFFAOYSA-N) [probes-drugs.org]

- 4. CN101762645A - Method for measuring concentration of cetirizine in human urine - Google Patents [patents.google.com]

- 5. CN104045607A - Purification method of cetirizine hydrochloride - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

Application of Cetirizine D8 in pediatric pharmacokinetic studies

Application Note: High-Sensitivity Quantitation of Cetirizine in Pediatric Plasma via LC-MS/MS Using Cetirizine-D8

Executive Summary

Pediatric pharmacokinetic (PK) studies of second-generation antihistamines like Cetirizine face a "Triad of Constraints": limited sample volume (ethical microsampling), accelerated metabolism (shorter half-life in children), and variable matrix composition (age-dependent protein binding).

This application note details a validated protocol for the quantification of Cetirizine in low-volume pediatric plasma (20 µL) using Cetirizine-D8 as the Internal Standard (IS). Unlike analog internal standards (e.g., hydroxyzine) or lower-mass isotopes (D4), Cetirizine-D8 provides a +8 Da mass shift that eliminates isotopic crosstalk and perfectly compensates for ion suppression in electrospray ionization (ESI), ensuring regulatory compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Technical Rationale: Why Cetirizine-D8?

In pediatric LC-MS/MS, the choice of Internal Standard is the single most critical factor for assay robustness.

-

The Mass Shift Advantage (+8 Da): Natural Cetirizine contains chlorine isotopes (

and -

Carrier Effect & Matrix Compensation: Pediatric plasma often varies significantly in lipid and protein content compared to adult plasma. Cetirizine-D8 co-elutes exactly with Cetirizine, experiencing the exact same matrix suppression or enhancement events in the ion source, thereby normalizing the signal response ratio.

Compound Information

| Compound | Labeling Position | Molecular Weight (Free Base) | Precursor Ion (m/z) | Product Ion (m/z) |

| Cetirizine | Native | ~388.9 | 389.2 | 201.1 |

| Cetirizine-D8 | Piperazine Ring ( | ~396.9 | 397.2 | 201.1 |

Note on Fragmentation: The dominant fragment (m/z 201.1) is the chlorobenzhydryl cation. Since the D8 labeling is typically on the piperazine ring, the fragment remains unlabeled (m/z 201.1). This is a "common product ion" transition.

Experimental Protocol

A. Materials & Reagents

-

Analyte: Cetirizine Dihydrochloride (USP Reference Standard).[1]

-

Internal Standard: Cetirizine-D8 (Isotopic Purity

99%).[2] -

Matrix: K2EDTA Human Plasma (Pediatric pool if available, otherwise adult plasma for matching).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

B. Stock & Working Solutions

-

Stock Solution: Dissolve Cetirizine-D8 in MeOH to 1 mg/mL.

-

IS Working Solution (ISWS): Dilute Stock to 100 ng/mL in 50% Methanol.

-

Rationale: This concentration provides a signal intensity approx. 50% of the ULOQ (Upper Limit of Quantitation) response, ensuring stability without detector saturation.

-

C. Sample Preparation (Protein Precipitation)

Designed for Microsampling (20 µL volume)

-

Aliquot: Transfer 20 µL of plasma sample/standard into a 96-well plate (V-bottom).

-

Spike IS: Add 10 µL of IS Working Solution (Cetirizine-D8).

-

Critical Step: Vortex gently for 10 seconds to equilibrate IS with plasma proteins before precipitation.

-

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitate: Vortex vigorously for 2 minutes.

-

Centrifuge: 4,000 rpm for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10mM Ammonium Acetate (aq) to improve peak shape.

D. LC-MS/MS Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Column (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Desalting |

| 2.5 | 90 | Elution |

| 3.0 | 90 | Wash |

| 3.1 | 10 | Re-equilibration |

| 4.5 | 10 | End of Run |

Workflow Visualization

The following diagram illustrates the high-throughput microsampling workflow designed to minimize error in pediatric samples.

Figure 1: Microsampling workflow utilizing Cetirizine-D8 for matrix normalization.

Method Validation (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[3]

A. Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression (

) with -

Requirement: Correlation coefficient (

)

B. Matrix Effect & Recovery

This is where Cetirizine-D8 is indispensable. You must calculate the IS-Normalized Matrix Factor (MF) .

-

Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be

15%. -

Why D8 matters: While the absolute signal of Cetirizine may be suppressed by 40% due to phospholipids in plasma, Cetirizine-D8 will be suppressed by the exact same 40%. The ratio remains constant.

C. Mechanism of Correction Diagram

Figure 2: Mechanism of Internal Standard Normalization. D8 corrects for ionization competition in the source.

Application in Pediatric PK Studies

Case Study: Age-Dependent Elimination

In a study of children aged 2–6 years, Cetirizine exhibits a shorter half-life (

Protocol Adaptation for Pediatrics:

-

Sampling Schedule: Due to faster elimination, sampling points must be clustered closer together in the first 8 hours (e.g., 0.5, 1, 2, 4, 6, 8h).

-

Sample Handling: Pediatric samples are often obtained via capillary tubes. Ensure the anticoagulant (K2EDTA) is mixed immediately to prevent micro-clots which can interfere with pipetting accuracy (20 µL).

Data Summary Table (Example Validation Data):

| Parameter | QC Low (3 ng/mL) | QC Mid (400 ng/mL) | QC High (800 ng/mL) |

| Precision (CV%) | 4.2% | 2.1% | 1.8% |

| Accuracy (% Bias) | +3.5% | -1.2% | +0.8% |

| IS Recovery | 92% | 94% | 93% |

| Matrix Factor (Norm) | 0.98 | 1.01 | 0.99 |

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Pitsiu, M., et al. (2004). Pharmacokinetics of cetirizine in 2- to 6-year-old children. Journal of Clinical Pharmacology. Retrieved from [Link]

- Tanaka, E. (1998). In vivo age-related changes in hepatic drug-oxidizing capacity in humans. Journal of Clinical Pharmacy and Therapeutics.

-

PubChem. (2025).[6][7] Cetirizine-D8 Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]